

2-chloro-N-(1-phenylethyl)acetamide IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-chloro-N-(1-phenylethyl)acetamide
Cat. No.:	B080168

[Get Quote](#)

An In-depth Technical Guide to 2-chloro-N-(1-phenylethyl)acetamide

This technical guide provides a comprehensive overview of **2-chloro-N-(1-phenylethyl)acetamide**, a chloroacetamide derivative with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and potential biological relevance.

Chemical Identity and Nomenclature

The proper identification and naming of a chemical compound are crucial for scientific communication. **2-chloro-N-(1-phenylethyl)acetamide** is a chiral compound, and its name can refer to a specific stereoisomer or a racemic mixture.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the (R)-enantiomer is 2-chloro-N-[(1R)-1-phenylethyl]acetamide^[1]. Similarly, the (S)-enantiomer is named 2-chloro-N-[(1S)-1-phenylethyl]acetamide^[2]. When the stereochemistry is not specified, "**2-chloro-N-(1-phenylethyl)acetamide**" is used.

Synonyms: This compound is known by several other names and identifiers in various chemical databases and commercial sources. A comprehensive list of synonyms is provided in the table below.

Synonym	Source/Identifier
2-chloro-N-(1-phenyl-ethyl)-acetamide	[1] [2]
(R)-2-chloro-n-(1-phenylethyl)acetamide	[1]
2-Chloro-N-(R)-(1-phenylethyl)acetamide	[1] [3]
N-(2-Chloroacetyl)-(R)-1-phenylethylamine	[3]
N-[(S)-alpha-Methylbenzyl]chloroacetamide	[2]
Etomidate impurity 64	[1]
2-chloro-n-((1S)-1-phenylethyl)acetamide	[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-chloro-N-(1-phenylethyl)acetamide** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C10H12ClNO	[1] [2] [3]
Molecular Weight	197.66 g/mol	[2] [3]
Exact Mass	197.0607417 Da	[1] [2]
CAS Number	36293-00-2 ((R)-enantiomer)	[1] [3]
36293-01-3 ((S)-enantiomer)	[2]	
Purity	≥97% (Typical commercial grade)	[3]
Storage Conditions	Room temperature	[3]

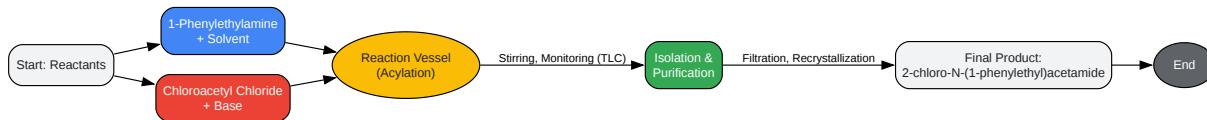
Synthesis and Experimental Protocols

The synthesis of 2-chloro-N-alkyl/aryl acetamides, including **2-chloro-N-(1-phenylethyl)acetamide**, is typically achieved through the acylation of a primary or secondary amine with chloroacetyl chloride[4][5]. This reaction is a standard method for forming amide bonds.

General Synthesis Protocol:

The synthesis involves the reaction of 1-phenylethylamine with chloroacetyl chloride. The reaction can be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:


- (R)- or (S)-1-phenylethylamine
- Chloroacetyl chloride
- A suitable solvent (e.g., glacial acetic acid, toluene, or acetone)[4][6]
- A base (e.g., sodium acetate or triethylamine)[4]

Procedure:

- Dissolve 1-phenylethylamine in the chosen solvent in a reaction vessel.
- If using a base like sodium acetate, add it to the solution.
- Cool the mixture in an ice bath.
- Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours[5].
- Monitor the reaction progress using thin-layer chromatography (TLC)[5].
- Upon completion, the product can be isolated by filtration if it precipitates.

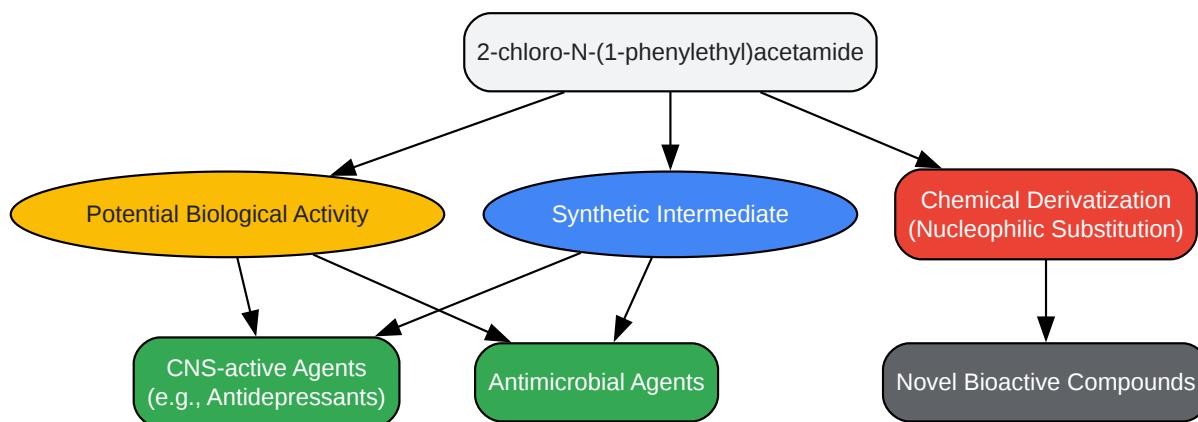
- The crude product is then washed and can be purified by recrystallization from a suitable solvent like ethanol to obtain the final product[6].

The following diagram illustrates the general workflow for the synthesis of **2-chloro-N-(1-phenylethyl)acetamide**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-chloro-N-(1-phenylethyl)acetamide**.

Potential Biological and Chemical Applications


While specific biological activities for **2-chloro-N-(1-phenylethyl)acetamide** are not extensively documented in the provided search results, related acetamide and chloroacetamide derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.

- Antimicrobial Activity: Halogenated acetamides have been investigated for their antimicrobial properties, including antibacterial and antifungal activities[5]. The presence of the chloro

group can be crucial for the biological activity of these molecules[7].

- Medicinal Chemistry Intermediate: This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications[8]. For instance, chloroacetamides are used to synthesize derivatives with antidepressant properties[4].
- Chemical Reactivity: The chloro group in **2-chloro-N-(1-phenylethyl)acetamide** is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the derivatization of the molecule to create a variety of other compounds[6].

The following diagram illustrates the potential logical relationships for the application and derivatization of this compound.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **2-chloro-N-(1-phenylethyl)acetamide**'s applications.

In conclusion, **2-chloro-N-(1-phenylethyl)acetamide** is a valuable chemical entity with well-defined properties and synthesis routes. Its primary role appears to be as a building block in the synthesis of other compounds, with the potential for its derivatives to exhibit interesting biological activities. Further research is warranted to fully explore the therapeutic potential of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N-((1R)-1-phenylethyl)acetamide | C10H12ClNO | CID 1549628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Buy 2-chloro-N,N-bis(2-phenylethyl)acetamide (EVT-3057771) | 726151-23-1 [evitachem.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloro Acetamide [anshulchemicals.com]
- To cite this document: BenchChem. [2-chloro-N-(1-phenylethyl)acetamide IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080168#2-chloro-n-1-phenylethyl-acetamide-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com